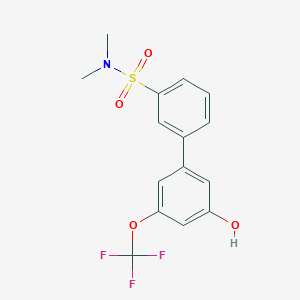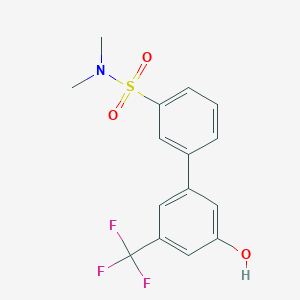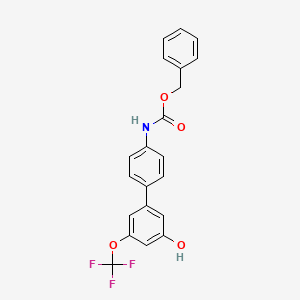![molecular formula C17H16F3NO4S B6385122 5-[3-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethoxyphenol, 95% CAS No. 1261922-47-7](/img/structure/B6385122.png)
5-[3-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethoxyphenol, 95%
Descripción general
Descripción
5-[3-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethoxyphenol, 95% (5-PSTF) is a synthetic compound used in a variety of scientific research applications. It is a small molecule that can be used as a building block for more complex molecules and is often used as a starting material for organic synthesis. 5-PSTF has a wide range of applications in the fields of biochemistry, pharmacology, and drug discovery.
Aplicaciones Científicas De Investigación
5-[3-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethoxyphenol, 95% has a variety of scientific research applications. It has been used as a starting material for organic synthesis and as a building block for more complex molecules. It has also been used in the fields of biochemistry, pharmacology, and drug discovery. In biochemistry, 5-[3-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethoxyphenol, 95% has been used to study the structure and function of proteins, as well as to study enzyme kinetics. In pharmacology, it has been used to study the effects of drugs on the body. In drug discovery, it has been used to study the structure and activity of potential drugs.
Mecanismo De Acción
The mechanism of action of 5-[3-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethoxyphenol, 95% is not well understood. It is believed to interact with proteins and enzymes in the body in order to produce its effects. It is also believed to interact with receptors in the body, which can lead to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[3-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethoxyphenol, 95% are not well understood. It is believed to interact with proteins and enzymes in the body in order to produce its effects. It is also believed to interact with receptors in the body, which can lead to changes in biochemical and physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-[3-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethoxyphenol, 95% in lab experiments include its availability, its relatively low cost, and its ease of synthesis. The main limitation of using 5-[3-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethoxyphenol, 95% in lab experiments is its lack of specificity, as it has a wide range of applications and can interact with many different proteins and enzymes in the body.
Direcciones Futuras
For research on 5-[3-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethoxyphenol, 95% include further exploration of its biochemical and physiological effects, as well as its mechanism of action. Additionally, further research could be done on its potential applications in drug discovery and the development of new drugs. Other possible future directions include the synthesis of derivatives of 5-[3-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethoxyphenol, 95%, as well as the development of methods to increase the specificity of 5-[3-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethoxyphenol, 95% for certain proteins and enzymes.
Métodos De Síntesis
The synthesis of 5-[3-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethoxyphenol, 95% involves a series of reactions starting from pyrrolidine-3-sulfonyl chloride and 3-trifluoromethoxyphenol. The two reactants are combined in a solvent such as dichloromethane and heated to a temperature of 80-90 degrees Celsius. The reaction is then quenched with aqueous sodium hydroxide and the product is isolated and purified by recrystallization. The yield of 5-[3-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethoxyphenol, 95% from this reaction is typically around 95%.
Propiedades
IUPAC Name |
3-(3-pyrrolidin-1-ylsulfonylphenyl)-5-(trifluoromethoxy)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO4S/c18-17(19,20)25-15-9-13(8-14(22)11-15)12-4-3-5-16(10-12)26(23,24)21-6-1-2-7-21/h3-5,8-11,22H,1-2,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHUCZBNDAXESZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC(=CC(=C3)OC(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686771 | |
| Record name | 3'-(Pyrrolidine-1-sulfonyl)-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261922-47-7 | |
| Record name | [1,1′-Biphenyl]-3-ol, 3′-(1-pyrrolidinylsulfonyl)-5-(trifluoromethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261922-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-(Pyrrolidine-1-sulfonyl)-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-[4-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6385082.png)

![5-[4-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6385090.png)
![5-[4-(Piperidine-1-carbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6385098.png)




